2-Isopropoxy-4-(2-methyl-1H-imidazol-1-yl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Isopropoxy-4-(2-methyl-1H-imidazol-1-yl)aniline is a synthetic organic compound that belongs to the class of imidazole derivatives. Imidazoles are heterocyclic compounds containing nitrogen atoms, which are widely recognized for their diverse applications in pharmaceuticals, agrochemicals, and materials science. This particular compound is notable for its unique structural features, which include an isopropoxy group and a methyl-substituted imidazole ring attached to an aniline moiety.
Preparation Methods
The synthesis of 2-Isopropoxy-4-(2-methyl-1H-imidazol-1-yl)aniline typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the imidazole ring, followed by the introduction of the isopropoxy group and the aniline moiety. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.
Imidazole Ring Formation: The imidazole ring can be synthesized through the cyclization of amido-nitriles in the presence of a nickel catalyst.
Introduction of Isopropoxy Group: The isopropoxy group is typically introduced via nucleophilic substitution reactions, where an appropriate alkyl halide reacts with the imidazole derivative.
Attachment of Aniline Moiety: The final step involves the coupling of the imidazole derivative with an aniline compound, often facilitated by palladium-catalyzed cross-coupling reactions.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, focusing on cost-efficiency, scalability, and environmental considerations.
Chemical Reactions Analysis
2-Isopropoxy-4-(2-methyl-1H-imidazol-1-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents. Common reagents include alkyl halides, acids, and bases.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can produce various substituted imidazole derivatives.
Scientific Research Applications
2-Isopropoxy-4-(2-methyl-1H-imidazol-1-yl)aniline has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: It is utilized in the production of specialty chemicals, dyes, and materials with specific functional properties.
Mechanism of Action
The mechanism of action of 2-Isopropoxy-4-(2-methyl-1H-imidazol-1-yl)aniline involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s effects are mediated through binding to these targets, leading to modulation of biological pathways. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.
Comparison with Similar Compounds
2-Isopropoxy-4-(2-methyl-1H-imidazol-1-yl)aniline can be compared with other imidazole derivatives, such as:
4-(1H-Imidazol-1-yl)aniline: Similar in structure but lacks the isopropoxy group, which may result in different chemical and biological properties.
2-Methyl-1H-imidazole: A simpler imidazole derivative without the aniline and isopropoxy groups, used as a precursor in various syntheses.
4-(1H-Benzo[d]imidazol-2-yl)aniline: Contains a benzimidazole ring instead of a simple imidazole, leading to different reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activities.
Properties
IUPAC Name |
4-(2-methylimidazol-1-yl)-2-propan-2-yloxyaniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O/c1-9(2)17-13-8-11(4-5-12(13)14)16-7-6-15-10(16)3/h4-9H,14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZFJEBWTHBTLJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1C2=CC(=C(C=C2)N)OC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.